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Cat. No.: B181850 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Hydroxypiperidin-1-yl)acetic
Acid

Abstract
2-(4-Hydroxypiperidin-1-yl)acetic acid is a bifunctional heterocyclic compound that has

garnered significant interest as a versatile building block in medicinal chemistry and drug

discovery.[1][2] Its structure incorporates a hydrophilic 4-hydroxypiperidine ring, which

enhances aqueous solubility and provides a key hydrogen bonding motif, and a carboxylic acid

handle, which allows for straightforward chemical modification, such as amide bond formation.

This unique combination of a cyclic tertiary amine, a secondary alcohol, and a carboxylic acid

makes it a valuable scaffold for the synthesis of more complex molecules with potential

therapeutic applications.[3] This technical guide provides a comprehensive overview of its core

chemical properties, a plausible synthetic route, analytical characterization, reactivity, and safe

handling protocols, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its

fundamental identity and physical characteristics. These properties dictate its behavior in both

chemical reactions and biological systems.
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Precise identification is critical for regulatory compliance, literature searches, and procurement.

The key identifiers for 2-(4-Hydroxypiperidin-1-yl)acetic acid are summarized below.

Identifier Value Source

IUPAC Name
2-(4-hydroxypiperidin-1-

yl)acetic acid
PubChem[4]

CAS Number 168159-33-9 ChemicalBook[5]

Molecular Formula C₇H₁₃NO₃ PubChem[4]

Molecular Weight 159.18 g/mol PubChem[4]

Canonical SMILES C1CN(CCC1O)CC(=O)O PubChem[4]

InChI Key
OMWHXJYPAIQNIX-

UHFFFAOYSA-N
PubChem[4]

The compound is also frequently available as a hydrochloride salt (CAS No: 1181544-77-3),

which often exhibits improved stability and handling characteristics as a solid.[1][6] The

molecular weight of the hydrochloride salt is 195.64 g/mol .[1][7]

Physicochemical Data
The physicochemical properties of a molecule are paramount in drug design, influencing its

absorption, distribution, metabolism, and excretion (ADME) profile. Below are key computed

and experimental properties.
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Property Value Notes

Physical Form Solid Sigma-Aldrich

XLogP3 -3.4

A computed measure of

lipophilicity; the negative value

indicates high hydrophilicity.

(PubChem)[4]

Hydrogen Bond Donors 2
(From -OH and -COOH

groups) (PubChem)[4]

Hydrogen Bond Acceptors 4
(From N, -OH, and -COOH

oxygens) (PubChem)[4]

Polar Surface Area 60.8 Å² (PubChem)[4]

Storage Temperature Room Temperature Sigma-Aldrich

The high polarity, indicated by the low XLogP3 value and significant polar surface area,

suggests that this molecule and its derivatives are likely to have good aqueous solubility, a

desirable trait for many drug candidates.

Synthesis and Characterization
While 2-(4-Hydroxypiperidin-1-yl)acetic acid is commercially available from various

suppliers, understanding its synthesis is crucial for designing novel derivatives or for scale-up

operations.[5] A logical and widely applicable method is the N-alkylation of 4-hydroxypiperidine.

Proposed Synthetic Pathway: N-Alkylation
The most direct synthesis involves the reaction of 4-hydroxypiperidine with a two-carbon

electrophile bearing a carboxylic acid or a precursor group, such as an ester. The reaction of 4-

hydroxypiperidine with an alkali salt of a haloacetic acid (e.g., sodium chloroacetate) in a polar

solvent is a standard and efficient method.

Causality of Experimental Choices:
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Base: A base such as potassium carbonate or sodium hydroxide is required to neutralize the

hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the

product. It also ensures the piperidine nitrogen remains nucleophilic.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like water

or ethanol is suitable to dissolve the reactants and facilitate the SN2 reaction.

Work-up: An acidic work-up is necessary to protonate the carboxylate, allowing for the

isolation of the final zwitterionic or neutral acid product.

Representative Experimental Protocol
This protocol is a representative example based on standard chemical principles and should be

adapted and optimized under proper laboratory conditions.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve 4-hydroxypiperidine (1.0 eq) and sodium chloroacetate (1.1 eq) in water.

Reaction Execution: Add potassium carbonate (1.5 eq) to the mixture. Heat the reaction to

80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction

mixture with hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the

product.

Purification: The product can be purified by ion-exchange chromatography or by

crystallization. If the product precipitates upon acidification, it can be collected by filtration,

washed with cold water, and dried under vacuum.

Purification and Characterization Workflow
The following diagram illustrates a typical workflow from the crude reaction mixture to a fully

characterized, pure compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Work-up & Purification

Analytical Characterization

4-Hydroxypiperidine +
Sodium Chloroacetate

N-Alkylation
(aq. K2CO3, 80°C)

Crude Reaction Mixture

Cooling

Acidification (HCl)

Purification
(Crystallization or Chromatography)

Pure Product

Drying

NMR (1H, 13C) Mass Spectrometry IR Spectroscopy HPLC (Purity)

Click to download full resolution via product page

Caption: General workflow for synthesis and quality control.
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Analytical and Spectroscopic Profile
Structural confirmation and purity assessment are non-negotiable in scientific research. The

following sections detail the expected analytical data for 2-(4-Hydroxypiperidin-1-yl)acetic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic

molecules.[8]

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different

protons. The protons on the piperidine ring will appear as complex multiplets, likely in the

1.5-3.5 ppm range. The proton on the hydroxyl-bearing carbon (CH-OH) would appear as a

multiplet around 3.5-4.0 ppm. The methylene protons of the acetic acid moiety (-

NCH₂COOH) would likely appear as a singlet around 3.0-3.5 ppm. The hydroxyl (-OH) and

carboxylic acid (-COOH) protons are exchangeable and may appear as broad singlets or

may not be observed depending on the solvent (e.g., D₂O).

¹³C NMR: The spectrum should show seven distinct carbon signals. The carbonyl carbon of

the carboxylic acid will be the most downfield signal (>170 ppm). The carbons of the

piperidine ring would appear in the 30-70 ppm range, with the carbon bearing the hydroxyl

group (C-OH) being the most downfield among them. The methylene carbon of the acetic

acid group (-NCH₂-) would likely be in the 50-60 ppm range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[9]

O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹, characteristic

of the carboxylic acid O-H bond, overlapping with the sharper O-H stretch from the

secondary alcohol around 3200-3500 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the

carbonyl group of the carboxylic acid.
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C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region corresponding to the tertiary

amine C-N stretching.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.[10]

Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected molecular ion peak

would be [M+H]⁺ at m/z 160.09. In negative ion mode (ESI-), the peak would be [M-H]⁻ at

m/z 158.08.

Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da)

from the hydroxyl group and the loss of the carboxyl group (-45 Da).

Chemical Reactivity and Applications
The utility of 2-(4-Hydroxypiperidin-1-yl)acetic acid as a building block stems from the

distinct reactivity of its three functional groups.

Reactivity Profile
Carboxylic Acid: This group is the primary handle for derivatization, readily undergoing amide

coupling reactions with amines using standard coupling agents (e.g., EDC, HATU) to form a

diverse library of amides. It can also be esterified or reduced to a primary alcohol.

Secondary Alcohol: The hydroxyl group can be acylated to form esters, etherified to form

ethers, or oxidized to a ketone (4-oxopiperidine derivative). This site offers a secondary point

for modification.

Tertiary Amine: The piperidine nitrogen is basic and will be protonated at low pH. While

generally stable, it can be quaternized with alkylating agents.

Role as a Scaffold in Medicinal Chemistry
This molecule serves as a versatile scaffold, allowing for the systematic exploration of chemical

space around a core structure. The piperidine ring is a privileged structure in medicinal

chemistry, found in numerous approved drugs, as it often improves pharmacokinetic properties.
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The hydroxyl and acid groups provide vectors for attaching other pharmacophores or modifying

physicochemical properties.

Carboxylic Acid Reactions Hydroxyl Group Reactions

2-(4-Hydroxypiperidin-1-yl)acetic acid
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Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. While a specific,

comprehensive toxicology report for this compound is not publicly available, a safety protocol

can be established based on the known hazards of its functional groups (carboxylic acid,

amine).[11][12]

Hazard Identification
Based on analogous structures, the compound may cause skin and serious eye irritation or

damage.[11][12]

Harmful if swallowed.[12]

May cause respiratory irritation if inhaled as a dust.[11]

A Safety Data Sheet (SDS) should always be consulted before handling.[13]

Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.[12]

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

[11]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[14]

Storage
Conditions: Store in a tightly closed container in a dry, well-ventilated place.[14]

Temperature: Commercial suppliers recommend storage at room temperature.

Conclusion
2-(4-Hydroxypiperidin-1-yl)acetic acid is a high-value chemical tool for researchers in

organic synthesis and drug discovery. Its well-defined structure, featuring three distinct and

reactive functional groups, provides a robust and flexible platform for building molecular

complexity. The inherent hydrophilicity of the 4-hydroxypiperidine core makes it an attractive

scaffold for developing drug candidates with favorable solubility profiles. By understanding its

chemical properties, synthetic routes, and reactivity, scientists can effectively leverage this

compound to accelerate the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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